molecular formula C10H11FO B15311507 1-(2-Fluoro-4-methylphenyl)propan-2-one

1-(2-Fluoro-4-methylphenyl)propan-2-one

Katalognummer: B15311507
Molekulargewicht: 166.19 g/mol
InChI-Schlüssel: MCQZWONODIBEPD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluoro-4-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO. It is a fluorinated aromatic ketone, characterized by the presence of a fluoro and methyl group on the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Fluoro-4-methylphenyl)propan-2-one can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-4-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch processes. The starting materials are mixed in a reactor, and the reaction is carried out under controlled conditions to ensure high yield and purity. Post-reaction, the product is purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Fluoro-4-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoro and methyl groups on the phenyl ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions) are employed under appropriate conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(2-Fluoro-4-methylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Fluoro-4-methylphenyl)propan-2-one involves its interaction with various molecular targets. The fluoro group can enhance the compound’s reactivity and binding affinity to specific enzymes or receptors. The ketone group is also reactive, allowing the compound to participate in various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

    Phenylacetone: Similar structure but lacks the fluoro and methyl groups.

    2-Fluoro-4-methylaniline: Contains the same substituents but differs in functional groups.

Uniqueness: 1-(2-Fluoro-4-methylphenyl)propan-2-one is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which can significantly alter its chemical and physical properties compared to similar compounds. This makes it particularly valuable in specific research and industrial applications.

Eigenschaften

Molekularformel

C10H11FO

Molekulargewicht

166.19 g/mol

IUPAC-Name

1-(2-fluoro-4-methylphenyl)propan-2-one

InChI

InChI=1S/C10H11FO/c1-7-3-4-9(6-8(2)12)10(11)5-7/h3-5H,6H2,1-2H3

InChI-Schlüssel

MCQZWONODIBEPD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)CC(=O)C)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.